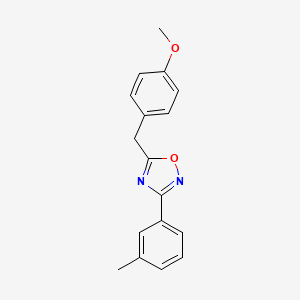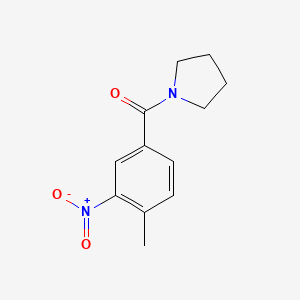![molecular formula C22H24N2O B5524635 3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves dehydrative cyclization processes. Matsuo et al. (1986) described the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones using polyphosphoric acid in a dehydrative cyclization of specific cyclohexenones (Matsuo, Yoshida, Ohta, & Tanaka, 1986).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques. Cortés et al. (2004) synthesized novel derivatives and confirmed their structure using IR, 1H-NMR, 13C-NMR, and high-resolution MS techniques (Cortés, Banos, & Garcia-Mellado de Cortes, 2004).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are often explored in the context of synthesizing derivatives with potential pharmacological activities. For example, Wang et al. (2014) studied the synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, characterizing them using various analytical techniques (Wang, Bao, Wang, Li, Chen, & Han, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3,3-Dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one and its derivatives have been a subject of interest due to their unique chemical properties and potential applications. Matsuo et al. (1985) and Matsuo et al. (1986) reported the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b,e][1,4]diazepin-1-ones through dehydrative cyclization, revealing moderate analgesic activity in some derivatives (Matsuo et al., 1985) (Matsuo et al., 1986).
Pharmacological Potential
The compound's derivatives have shown potential in pharmacological applications. Cortéas et al. (2004) developed an efficient synthesis method for novel derivatives with possible central nervous system pharmacological activity (Cortéas et al., 2004). Additionally, Cortés et al. (2007) synthesized derivatives with potential as anticonvulsants and schizophrenia treatment agents in the central nervous system (Cortés et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, Arellano et al. (1982) studied the mass spectral fragmentation patterns of this compound and its derivatives, providing valuable insights for analytical applications (Arellano et al., 1982).
Novel Synthetic Pathways
Innovative synthetic methods for these compounds have been explored. Naeimi and Foroughi (2016) described a facile three-component preparation method using zinc sulfide nanoparticles, highlighting the efficiency of this approach (Naeimi & Foroughi, 2016).
Applications in Corrosion Inhibition
The compound's derivatives have been investigated for their potential as corrosion inhibitors. Laabaissi et al. (2021) synthesized benzodiazepine derivatives showing good corrosion inhibition properties for mild steel in acidic media, suggesting industrial applications (Laabaissi et al., 2021).
Propiedades
IUPAC Name |
9,9-dimethyl-6-(2-methylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14-8-4-5-9-15(14)21-20-18(12-22(2,3)13-19(20)25)23-16-10-6-7-11-17(16)24-21/h4-11,21,23-24H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAAFXAKUMWMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)
![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

amine hydrochloride](/img/structure/B5524574.png)
![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)
![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)
![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)
